molecular formula C13H6Cl2FNO B8313512 2-(3,4-Dichlorophenoxy)-5-Fluoro-Benzonitrile

2-(3,4-Dichlorophenoxy)-5-Fluoro-Benzonitrile

Cat. No. B8313512
M. Wt: 282.09 g/mol
InChI Key: SDNLEGJZEAMCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenoxy)-5-Fluoro-Benzonitrile is a useful research compound. Its molecular formula is C13H6Cl2FNO and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichlorophenoxy)-5-Fluoro-Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenoxy)-5-Fluoro-Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,4-Dichlorophenoxy)-5-Fluoro-Benzonitrile

Molecular Formula

C13H6Cl2FNO

Molecular Weight

282.09 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-5-fluorobenzonitrile

InChI

InChI=1S/C13H6Cl2FNO/c14-11-3-2-10(6-12(11)15)18-13-4-1-9(16)5-8(13)7-17/h1-6H

InChI Key

SDNLEGJZEAMCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C#N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flame-dried flask containing N2 inlet and magnetic stirrer was charged with 2.9 g (18 mmol) of 3,4-dichlorophenol, 6.2 g (45 mmol) of potassium carbonate and 50 mL of anhydrous DMF. With stirring, 2.08 g (15 mmol) of 2,5-difluorobenzonitrile (Aldrich Chem. Co.) was added and the mixture was heated overnight at 105° C., cooled to room temperature and partitioned between water and EtOAc. The aqueous layer was reextracted with EtOAc and the combined organic layers were successively washed with 2N NaOH, water and saturated aqueous NaCl. After drying with MgSO4, the solvent was removed to give the title product as a light brown oil which slowly solidified, 3.5 g.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.